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molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No. B1678323
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06888032B2

Procedure details

A Schlenk tube was charged with CuCN (108 mg, 1.21 mmol), NaI (150 mg, 1.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (190 μL, 1.21 mmol) and 4-chlorobenzene (0.95 mL, 8.01 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 20 h. The resulting black suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 60% yield of 4-methylbenzonitrile.
Name
CuCN
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
190 μL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
230 μL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].[Na+].[I-].CN[C@@H]1CCCC[C@H]1NC.ClC1C=CC=CC=1.CCCCC[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>C(OCC)(=O)C>[CH3:34][C:33]1[CH:28]=[CH:29][C:30]([C:1]#[N:2])=[CH:31][CH:32]=1 |f:1.2|

Inputs

Step One
Name
CuCN
Quantity
108 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
150 mg
Type
reactant
Smiles
[Na+].[I-]
Step Two
Name
Quantity
190 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
230 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 130° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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